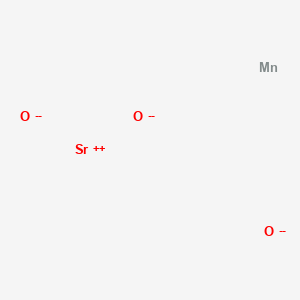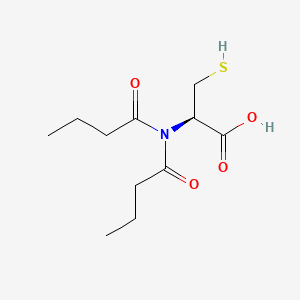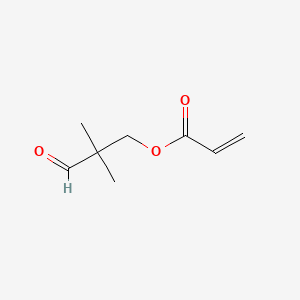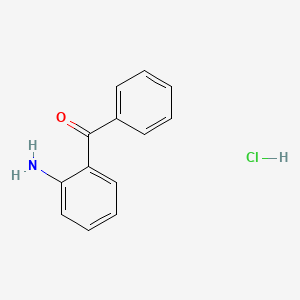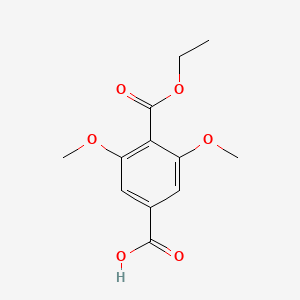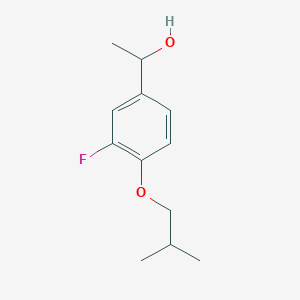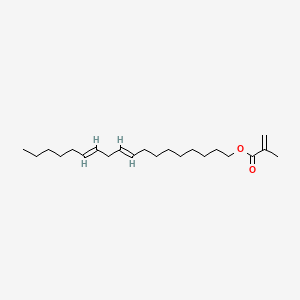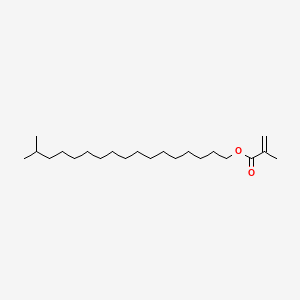
Isooctadecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctadecyl methacrylate is a chemical compound with the molecular formula C22H42O2. It is an ester of methacrylic acid and isooctadecanol. This compound is typically a colorless to pale yellow liquid and is known for its use in various industrial applications, particularly in the production of polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isooctadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Methacrylic Acid+Isooctadecanol→Isooctadecyl Methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Isooctadecyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isooctadecanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid are used.
Hydrolysis: Acidic or basic conditions are required.
Major Products
Polymerization: Polymers and copolymers.
Esterification: Various esters.
Hydrolysis: Methacrylic acid and isooctadecanol.
Scientific Research Applications
Isooctadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Employed in drug delivery systems and medical coatings.
Industry: Used in the production of adhesives, coatings, and lubricants.
Mechanism of Action
The mechanism by which isooctadecyl methacrylate exerts its effects is primarily through its ability to polymerize and form stable polymers. The vinyl group in the methacrylate moiety is highly reactive and can undergo free radical polymerization. This property makes it valuable in the production of various polymeric materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Uniqueness
Isooctadecyl methacrylate is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and durability are required.
Conclusion
This compound is a versatile compound with significant industrial and scientific applications. Its ability to polymerize and form stable, hydrophobic polymers makes it valuable in various fields, from chemistry and biology to medicine and industry.
Properties
CAS No. |
83771-46-4 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
16-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-24-22(23)21(3)4/h20H,3,5-19H2,1-2,4H3 |
InChI Key |
OWQCUVRSJUABCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



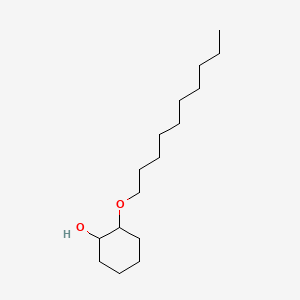
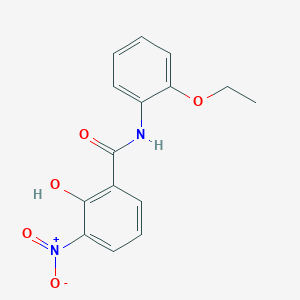
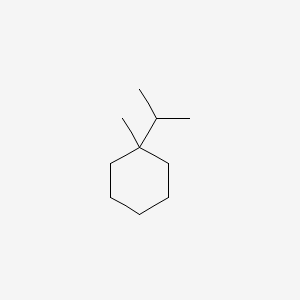
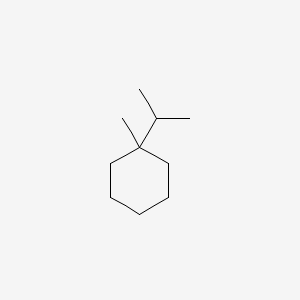
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

